BD2-Preferred Pan-BET Biochemical Potency Profile vs. JQ1
INCB054329 exhibits a pronounced BD2-preferential inhibition pattern across all BET family members, with the highest potency observed against BRD3-BD2 (IC50 = 1 nM) and BRD4-BD2 (IC50 = 3 nM) . For BRD4, the BD2/BD1 potency ratio is approximately 9.3-fold (BD1 IC50 = 28 nM, BD2 IC50 = 3 nM) . In contrast, the widely used tool compound JQ1 (+)-JQ-1 shows a substantially flatter BD2-preference profile for BRD4, with IC50 values of 77 nM for BD1 and 33 nM for BD2 — a BD2/BD1 ratio of only ~2.3-fold . This quantitative difference in domain preference has implications for differential pharmacodynamic effects, as BD1 and BD2 domains exhibit non-redundant transcriptional regulatory functions.
| Evidence Dimension | Bromodomain binding potency: BRD4-BD2 vs BRD4-BD1 selectivity ratio |
|---|---|
| Target Compound Data | INCB054329: BRD4-BD1 IC50 = 28 nM, BRD4-BD2 IC50 = 3 nM (9.3-fold BD2 preference); BRD3-BD2 IC50 = 1 nM; BRD2-BD2 IC50 = 5 nM |
| Comparator Or Baseline | JQ1: BRD4-BD1 IC50 = 77 nM, BRD4-BD2 IC50 = 33 nM (2.3-fold BD2 preference) |
| Quantified Difference | INCB054329 exhibits ~4-fold higher absolute potency at BRD4-BD2 (3 nM vs 33 nM) and a 4× greater BD2/BD1 selectivity ratio (9.3 vs 2.3-fold) relative to JQ1 |
| Conditions | Biochemical AlphaLISA/peptide displacement assay; tetra-acetylated histone H4 peptide binding; cell-free system (INCB054329 data from Stubbs et al. 2019; JQ1 data from MedChemExpress/Selleck product characterization) |
Why This Matters
The steeper BD2 preference of INCB054329 may support differentiated transcriptional repression profiles compared to JQ1, which is relevant for researchers selecting a BET inhibitor with greater BD2 bias for functional studies or combination strategies.
